3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
CAS No.: 2034562-30-4
Cat. No.: VC5039923
Molecular Formula: C16H21N5O2
Molecular Weight: 315.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034562-30-4 |
|---|---|
| Molecular Formula | C16H21N5O2 |
| Molecular Weight | 315.377 |
| IUPAC Name | 1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
| Standard InChI | InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-12(3-2-6-17-15)9-18-16(22)20-14-4-7-23-8-5-14/h2-3,6,10-11,14H,4-5,7-9H2,1H3,(H2,18,20,22) |
| Standard InChI Key | OISIFQUIXRXQAY-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCOCC3 |
Introduction
The compound 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a complex organic molecule that combines elements of pyrazole, pyridine, and urea functionalities. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in medicinal chemistry.
Potential Applications in Medicinal Chemistry
Compounds with similar structures, such as pyrazolyl-ureas, have been explored for their antibacterial, antifungal, and anticancer properties. The presence of a urea group is particularly noteworthy, as ureas are known for their role in various biological processes and have been used in the design of inhibitors for enzymes like epoxide hydrolase (sEH) and urease .
Antibacterial and Antifungal Activity
Pyrazolyl-ureas have shown moderate antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The structural modifications in 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea might enhance or alter this activity.
Anticancer Potential
Urea derivatives have been investigated for their antiproliferative effects on cancer cell lines. The diaryl urea scaffold, in particular, has demonstrated significant activity against various cancer types . While specific data on this compound is lacking, its structural features suggest potential anticancer properties.
Synthesis and Chemical Considerations
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazole and pyridine rings, followed by the introduction of the urea and oxan functionalities. The use of modern organic synthesis techniques, such as Curtius rearrangements for urea formation, might be applicable .
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